
1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine
Overview
Description
“1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine” is a chemical compound with the molecular formula C12H16N2O . It has a molecular weight of 204.27 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Scientific Research Applications
Synthesis of Alkaloids : A study outlined a synthetic approach towards the synthesis of 2-alkyl-tetrahydroquinolines, relevant to compounds like 1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine. This process involved electrochemical preparation of α-amino nitrile and subsequent reactions leading to tetrahydroquinolines (Shahane et al., 2008).
Base-Promoted Regioselective Synthesis : Another research focused on the efficient synthesis of 1,2,3,4-tetrahydroquinolines using base-mediated ring transformation. This technique is significant for generating diverse functional groups in tetrahydroquinoline derivatives, which includes structures similar to this compound (Shally et al., 2019).
Pyrindines and Tetrahydroquinolines Synthesis : Research demonstrated a one-pot, multi-step process for synthesizing dihydropyrindines and tetrahydroquinolines, crucial for developing compounds like this compound. This process involved coupling, isomerization, and cyclization steps (Yehia et al., 2002).
Tandem Reductive Amination-SNAr Reaction : A tandem reductive amination-SNAr reaction was developed for the synthesis of 6-nitro-1,2,3,4-tetrahydroquinolines, a process relevant to the synthesis of derivatives of this compound (Bunce & Nago, 2008).
α-Metallation of Tetrahydroquinoline : Research on 1,2,3,4-Tetrahydroquinoline, a related compound, demonstrated α-metallation using lithium carbamates. This metallation is a critical step in the synthesis of complex amines, which can be extended to compounds like this compound (Katritzky & Sengupta, 1989).
properties
IUPAC Name |
1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-8-10(13)5-6-11(9)14/h5-6,8H,2-4,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGYBLVANYZALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1414588.png)
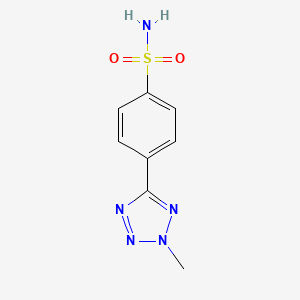
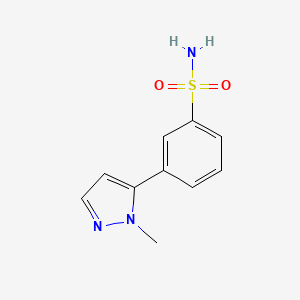




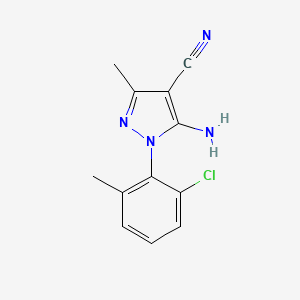

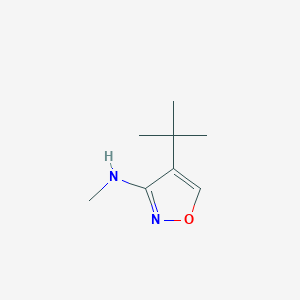

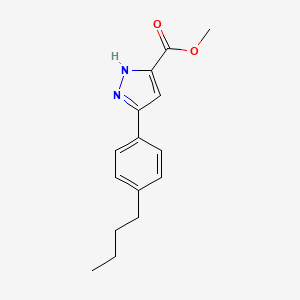
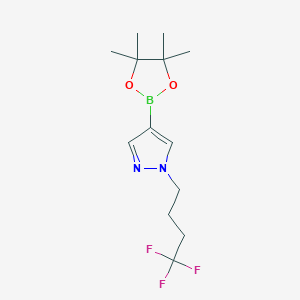
![[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1414611.png)